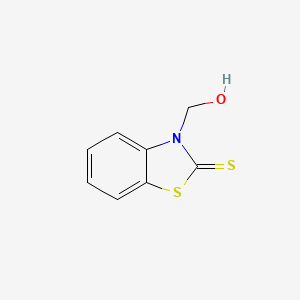

3-Hydroxymethyl-1,3-benzothiazole-2-thione

Vue d'ensemble

Description

3-Hydroxymethyl-1,3-benzothiazole-2-thione is an organic compound with the molecular formula C8H7NOS2. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to aldehyde | KMnO₄ in acidic aqueous medium | 3-Formyl-1,3-benzothiazole-2-thione | 75–80% | |

| Oxidation to acid | CrO₃/H₂SO₄ under reflux | 3-Carboxy-1,3-benzothiazole-2-thione | 65% |

Mechanistic studies suggest the hydroxyl group is first deprotonated to form an alkoxide intermediate, which is then oxidized stepwise via radical or ionic pathways.

Alkylation and Acylation

The hydroxyl group participates in nucleophilic substitution or esterification:

The reaction with benzyl bromides (e.g., in acetone under reflux) generates ether-linked hybrids, as demonstrated in analogous benzothiazole systems .

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming stable complexes with transition metals:

| Metal Salt | Reaction Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(I) | Methanol, room temperature, 2 h | Tetrahedral Cu-S coordination | Catalysis, sensors | |

| Pd(II) | DMF, 60°C, 4 h | Square-planar Pd-S₂N₂ core | Cross-coupling catalysis |

Spectroscopic data (IR, NMR) confirm sulfur-to-metal electron donation, with characteristic C=S bond redshift from ~1660 cm⁻¹ to ~1600 cm⁻¹.

Ring-Opening and Rearrangements

Under harsh conditions, the thiazole ring undergoes cleavage:

Ring-opening mechanisms involve initial protonation at the nitrogen or sulfur, followed by nucleophilic attack at the C2 position .

Thione-Specific Reactivity

The C=S group participates in cycloadditions and sulfur transfers:

Density functional theory (DFT) studies indicate that the thione group’s LUMO energy (-1.8 eV) facilitates electrophilic interactions .

Biological Derivatization

The hydroxymethyl group enables prodrug strategies:

| Target | Reaction | Bioactive Derivative | Activity | Reference |

|---|---|---|---|---|

| Anticancer agents | Conjugation with Pt(II) complexes | Platinum-thione hybrids | Cytotoxic (IC₅₀ ~5 µM) | |

| Antibiotics | Schiff base formation with amino acids | Peptide-benzothiazole conjugates | Gram-positive inhibition |

This compound’s versatility in oxidation, coordination, and ring-modification reactions makes it valuable for synthesizing pharmacophores, catalysts, and advanced materials. Further studies are needed to fully characterize its kinetics and optimize reaction selectivity.

Applications De Recherche Scientifique

3-Hydroxymethyl-1,3-benzothiazole-2-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its biological activity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-Hydroxymethyl-1,3-benzothiazole-2-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with cellular processes. The exact pathways depend on the specific application and target organism .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercaptobenzothiazole: A precursor in the synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Benzothiazole: The parent compound with a simpler structure.

Benzothiazole-2-thione: Similar structure but lacks the hydroxymethyl group.

Uniqueness

This compound is unique due to its hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

3-Hydroxymethyl-1,3-benzothiazole-2-thione (C8H9NOS2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique benzothiazole structure characterized by a hydroxymethyl group and a thione functional group. Its molecular weight is approximately 197.28 g/mol, with a melting point ranging from 128 to 130 °C and a predicted boiling point of about 365.6 °C.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Streptococcus pneumoniae, Staphylococcus epidermidis, and Streptococcus pyogenes . This suggests that the compound could be a potent candidate for developing new antibacterial agents.

| Pathogen | MIC (μg/mL) |

|---|---|

| S. pneumoniae | 0.008 |

| Staphylococcus epidermidis | 0.03 |

| Streptococcus pyogenes | 0.06 |

2. Anticancer Activity

Research indicates that the compound possesses anticancer properties, particularly against various human cancer cell lines. The compound's effectiveness was evaluated through growth inhibition assays, revealing GI50 values ranging from 0.20 to 2.58 μM . This suggests its potential as a lead compound in cancer therapy.

The mechanism of action involves multiple pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic processes.

- Cell Membrane Disruption : It may interfere with cellular membranes, leading to cell death in susceptible organisms.

- Modulation of Signaling Pathways : It has been shown to affect pathways related to inflammation and microbial growth.

Study on Antimicrobial Efficacy

In a comparative study, derivatives of benzothiazole were synthesized and tested against standard antibiotics like ampicillin and streptomycin. The results demonstrated that certain derivatives of this compound exhibited superior antibacterial potency compared to these reference drugs .

Evaluation of Anticancer Potential

A study involving the National Cancer Institute's human cancer cell lines panel showed that compounds derived from benzothiazole structures, including this compound, displayed significant cytotoxicity against leukemia and breast cancer cells, with IC50 values indicating substantial activity .

Propriétés

IUPAC Name |

3-(hydroxymethyl)-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMPSCVFJMUEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.